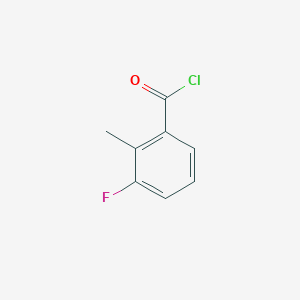

3-Fluoro-2-methylbenzoyl chloride

Description

Significance of Fluorinated Aromatic Scaffolds in Contemporary Chemical Research

Fluorinated aromatic scaffolds are structural motifs that are frequently found in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine can enhance the lipophilicity of a molecule, which can improve its absorption and distribution in biological systems. Furthermore, the strong carbon-fluorine bond can block sites of metabolic degradation, thereby increasing the half-life of a drug. In materials science, fluorinated aromatic compounds are precursors to polymers with desirable properties such as thermal stability and chemical resistance. The unique positioning of fluorine on an aromatic ring can also be used to fine-tune the electronic nature of the molecule, which is a critical aspect in the design of new drugs and electronic materials.

Overview of Benzoyl Chloride Derivatives as Synthetic Intermediates

Benzoyl chloride and its derivatives are a class of acyl chlorides that serve as highly valuable intermediates in organic synthesis. The acyl chloride functional group is a potent acylating agent, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes them indispensable for the synthesis of esters, amides, and ketones. The versatility of benzoyl chlorides is further enhanced by the ability to introduce various substituents onto the benzene (B151609) ring, thereby allowing for the creation of a diverse library of complex molecules. The combination of a reactive acyl chloride group with a functionalized aromatic ring makes these compounds key building blocks in the construction of a multitude of organic compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDAXOKENZZBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381342 | |

| Record name | 3-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168080-76-0 | |

| Record name | 3-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylbenzoyl Chloride and Its Precursors

Current Synthetic Routes to Fluorinated Benzoic Acid Derivatives

The formation of the precursor, 3-fluoro-2-methylbenzoic acid, requires careful strategic planning to ensure the correct placement of the fluoro and methyl groups on the benzene (B151609) ring. chembk.com The synthesis often involves creating a disubstituted toluene (B28343) or benzoic acid and then adding the final functional group.

Regioselective Fluorination Strategies

Regioselective fluorination is a critical process in organofluorine chemistry that allows for the precise introduction of fluorine atoms into specific positions within a molecule. numberanalytics.com The mechanisms for achieving this can be broadly categorized as electrophilic, nucleophilic, or radical pathways. numberanalytics.com

Several established methods can be employed to introduce a fluorine atom at a specific position on an aromatic ring:

Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt (ArN₂BF₄). It is a valuable technique for introducing fluorine and can be applied to aminobenzoic acid derivatives. For example, a protected 4-aminobenzoic acid can be diazotized and subsequently fluorinated using tetrafluoroborate. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): In substrates with strong electron-withdrawing groups, a leaving group (like a nitro or chloro group) can be displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often facilitated by aprotic polar solvents.

Directed ortho-Metalation (DoM): A directing group on the aromatic ring, such as a carboxylic acid or a protected amine, can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium or arylmagnesium species can then be quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom with high regioselectivity. organic-chemistry.org

Modern Catalytic Methods: Palladium-catalyzed fluorination of aryl triflates or bromides has emerged as a powerful tool, enabling reactions at room temperature with high regioselectivity. organic-chemistry.org Similarly, copper-catalyzed nucleophilic fluorination of diaryliodonium salts with KF has shown broad substrate scope and functional group tolerance. organic-chemistry.org

The choice of strategy depends on the available starting materials and the electronic properties of the substituents on the aromatic ring. numberanalytics.com

Methylation Approaches on Aromatic Systems

Introducing a methyl group onto an aromatic system can be achieved through several methods, with the directing effects of existing substituents playing a crucial role in determining the final position.

Friedel-Crafts Alkylation: This is a classic electrophilic aromatic substitution where an alkyl halide (e.g., methyl chloride) reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). In a patent describing the synthesis of 4-fluoro-2-methylbenzoic acid, a Friedel-Crafts acylation of m-fluorotoluene was used, which, after hydrolysis, yielded the desired product along with its isomer. google.com The fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent and opposite to it.

Directed ortho-Metalation (DoM) and Alkylation: Similar to the fluorination strategy, a directing group can facilitate metalation at the ortho position, which can then be treated with a methylating agent like methyl iodide. Iridium-catalyzed, carboxylate-directed C-H methylation of benzoic acids has been developed, showing complete regioselectivity for the position ortho to the carboxylic acid. nih.gov This method is notable for its tolerance of various functional groups and its use of commercially available reagents. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to form a carbon-carbon bond between a halogenated aromatic ring and an organometallic methyl reagent.

Conversion of Carboxylic Acids to Acyl Chlorides

The final step in the synthesis is the conversion of the carboxylic acid group of 3-fluoro-2-methylbenzoic acid into the more reactive acyl chloride. This transformation is a cornerstone of organic synthesis, enabling subsequent reactions like esterification and amidation.

Optimized Reagent Selection for Acyl Chloride Formation

Several reagents are commonly used for this conversion, each with distinct advantages and byproducts. The choice of reagent is often dictated by the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. libretexts.org

| Reagent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Inexpensive and common; gaseous byproducts are easily removed, driving the reaction to completion. libretexts.orgdoubtnut.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | A powerful, solid reagent that reacts vigorously. prepchem.comsciencemadness.org The liquid byproduct POCl₃ must be separated by distillation. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Highly effective and produces only gaseous byproducts; often used with a catalytic amount of DMF. commonorganicchemistry.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | A liquid reagent that produces phosphorous acid as a byproduct. libretexts.org |

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Formation.

Thionyl chloride is frequently the reagent of choice due to its cost-effectiveness and the convenient removal of its gaseous byproducts. youtube.com For sensitive substrates or when extremely pure acyl chloride is needed without residual sulfur compounds, oxalyl chloride is an excellent alternative. commonorganicchemistry.comyoutube.com

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 3-fluoro-2-methylbenzoyl chloride.

Key parameters to control include:

Temperature: The reaction with thionyl chloride is often performed at reflux, sometimes in a solvent like dichloromethane (B109758) (DCM) or neat. commonorganicchemistry.comechemi.com Careful temperature control is necessary to prevent side reactions or degradation of the product.

Solvent: While some reactions can be run neat (without a solvent), using an inert, dry solvent like DCM, dichloroethane, or toluene can improve handling and reaction control. echemi.comresearchgate.net

Catalyst: The conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comyoutube.com

Purity of Reactants: The starting carboxylic acid and the chlorinating agent must be dry, as acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. researchgate.net

Work-up: After the reaction is complete, excess chlorinating agent is typically removed by distillation, often under reduced pressure, to afford the purified acyl chloride. researchgate.net

| Parameter | Condition | Rationale |

| Reagent | Thionyl Chloride or Oxalyl Chloride | Efficient conversion with manageable byproducts. |

| Solvent | Dichloromethane (DCM) or neat | Inert medium, easy to remove. |

| Temperature | Room temperature to reflux | Balances reaction rate and selectivity. |

| Catalyst | Catalytic DMF | Accelerates the rate of reaction. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents hydrolysis of the product by atmospheric moisture. |

Table 2: General Optimized Conditions for Acyl Chloride Formation.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use safer materials.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org Reactions using thionyl chloride or oxalyl chloride have good atom economy because their byproducts are gases that escape the reaction mixture, though they must be scrubbed. acs.org

Use of Safer Solvents: Traditional solvents like dichloromethane are effective but pose health and environmental risks. Research into greener alternatives, such as the bio-based solvent Cyrene™, is ongoing for reactions like amide formation from acyl chlorides. rsc.org Performing reactions neat (without solvent) is another way to adhere to this principle.

Energy Efficiency: Using catalysts like DMF allows reactions to proceed under milder conditions (lower temperatures), thereby reducing energy consumption. youtube.com Microwave-assisted synthesis is another technique that can significantly shorten reaction times and reduce energy input. researchgate.net

Waste Prevention: Choosing synthetic routes that generate benign byproducts is a key goal. The conversion of carboxylic acids to acyl chlorides with thionyl chloride is advantageous because the SO₂ and HCl byproducts can be readily neutralized in a gas scrubber, preventing their release. libretexts.org Designing syntheses with fewer steps and avoiding the use of protecting groups can also significantly reduce waste. acs.org An example of this is the development of enzymatic processes in the synthesis of antibiotics, which avoids the need for protecting groups. acs.org

By carefully selecting reagents, optimizing reaction conditions, and considering the entire lifecycle of the materials used, the synthesis of this compound can be made more sustainable and environmentally friendly. tandfonline.com

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of acyl chlorides often rely on volatile organic compounds. However, modern green chemistry principles advocate for the reduction or elimination of such solvents. unibo.it

The conversion of 3-fluoro-2-methylbenzoic acid to this compound is commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk In a solvent-free approach, an excess of the liquid chlorinating agent, such as thionyl chloride, can serve as both the reactant and the reaction medium. reddit.compjoes.com This eliminates the need for an additional solvent, simplifying work-up and reducing waste.

Alternatively, the reaction can be conducted in environmentally benign solvents. These are chosen for their low toxicity, biodegradability, and non-flammable nature. Acetonitrile, for instance, has been used as a solvent for the synthesis of anilides from acyl chlorides and is considered a more favorable option than many traditional chlorinated solvents. tandfonline.com Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), are emerging as highly promising green solvents. mdpi.com They are non-volatile, non-flammable, and often biodegradable, making them an attractive medium for reactions such as the synthesis of this compound. mdpi.com

| Solvent System | Description | Advantages | Considerations |

|---|---|---|---|

| Solvent-Free | The chlorinating agent (e.g., thionyl chloride) is used in excess and acts as the solvent. reddit.com | - No additional solvent waste

| - Requires removal of excess chlorinating agent

|

| Acetonitrile | A polar aprotic solvent with a better environmental profile than many chlorinated solvents. tandfonline.com | - Good solubility for many organic compounds

| - Must be recycled to maintain green credentials

|

| Deep Eutectic Solvents (DESs) | A mixture of components (e.g., choline chloride and urea) that form a eutectic with a low melting point. mdpi.com | - Low volatility and non-flammable

| - Product isolation can be challenging

|

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and reduced waste. In the synthesis of this compound from its corresponding carboxylic acid and thionyl chloride, a catalyst is often employed to accelerate the reaction.

A common and effective catalyst for this transformation is a catalytic amount of N,N-dimethylformamide (DMF). google.comchemicalbook.com The DMF reacts with the thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent acylating agent than thionyl chloride alone. This allows the reaction to occur at lower temperatures (e.g., 90°C) and with shorter reaction times, leading to higher purity and yield. chemicalbook.com The use of a catalyst in minute quantities is inherently more sustainable than using stoichiometric activating agents. Other nitrogen-containing compounds like pyridine (B92270) can also serve as catalysts. pjoes.com

Research into novel catalytic systems continues to provide more sustainable options. For example, some processes utilize catalyst adducts formed from N,N-disubstituted formamides and phosgene (B1210022) or thionyl chloride, which can be recycled. google.com

| Catalyst | Precursor Reactants | Key Advantages | Reference Example |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Carboxylic acid + Thionyl chloride | - High efficiency and yield

| Synthesis of m-Toluoyl chloride with 99.3% yield. chemicalbook.com |

| Pyridine | Carboxylic acid + Thionyl chloride | - Effective base and nucleophilic catalyst

| Used in the synthesis of fatty acid chlorides for esterification. pjoes.com |

| Catalyst Adduct (e.g., Vilsmeier reagent) | Carboxylic acid + Phosgene/Thionyl chloride | - Highly reactive

| General process for preparing carbonyl chlorides. google.com |

Ultrasound and Mechanochemical Synthesis Techniques

Energy-input technologies like ultrasound and mechanochemistry offer alternatives to conventional heating, often leading to dramatically reduced reaction times, improved yields, and lower energy consumption.

Ultrasound-assisted synthesis (sonochemistry) utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This can significantly accelerate chemical reactions. While direct studies on the sonochemical synthesis of this compound are not prevalent, related transformations have shown great promise. For example, the acylation of amines with various acyl chlorides to form amides has been achieved in minutes with high yields under ultrasonic irradiation (35 kHz) at room temperature. tandfonline.com This suggests that the formation of the acyl chloride itself could be similarly enhanced.

Mechanochemical synthesis involves inducing reactions in the solid state through mechanical force, such as grinding or milling, often in the absence of any solvent. This technique is highly aligned with the principles of green chemistry. The synthesis of this compound could potentially be achieved by milling solid 3-fluoro-2-methylbenzoic acid with a solid chlorinating agent. This solvent-free approach minimizes waste and simplifies product isolation.

| Technique | Principle | Potential Advantages for Synthesis | Relevant Findings |

|---|---|---|---|

| Ultrasound (Sonochemistry) | Acoustic cavitation creates localized high-energy zones, enhancing reaction rates. | - Faster reaction times

| Acylation reactions using various acyl chlorides completed in under 4 minutes with 85-97% yields. tandfonline.com |

| Mechanochemistry | Mechanical energy (e.g., ball milling) induces solid-state reactions. | - Solvent-free conditions

| An established green chemistry technique for various organic syntheses. researchgate.net |

Scalable and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires a focus on process safety, efficiency, scalability, and cost-effectiveness. Modern industrial synthesis of compounds like this compound increasingly employs process intensification strategies.

Process Intensification and Continuous Flow Methodologies

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. rccostello.com A key enabling technology for PI is continuous flow chemistry . Instead of using large, stirred batch reactors, reactants are pumped through a network of tubes or microreactors where they mix and react. acs.org

This approach offers numerous advantages for the synthesis of acyl chlorides, which is often an exothermic reaction:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and precise control of temperature, preventing thermal runaways and the formation of thermal degradation by-products. rsc.org

Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risks associated with handling hazardous materials like thionyl chloride or phosgene. acs.orgacs.org

Rapid Optimization and Scalability: Reaction parameters can be quickly optimized by adjusting flow rates and temperatures. Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel). acs.org

Improved Yield and Purity: Precise control over residence time and stoichiometry leads to more selective reactions and higher product purity. researchgate.net

Continuous flow systems have been successfully demonstrated for the synthesis of various acyl chlorides, using reagents like in-situ generated phosgene or bis(trichloromethyl)carbonate, highlighting the technology's suitability for producing this compound on an industrial scale. acs.orgresearchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of local hot spots. | Excellent; high surface-area-to-volume ratio. rsc.org |

| Safety | Large quantities of hazardous materials held in one vessel. | Small reactor hold-up volume significantly reduces risk. acs.org |

| Mixing | Can be inefficient, leading to side reactions. | Efficient and rapid mixing, often diffusion-based. |

| Scalability | Complex; requires redesign of reactors and thermal management. | Straightforward; achieved by longer run times or numbering-up. acs.org |

| Process Control | Difficult to precisely control temperature, pressure, and stoichiometry. | Precise, real-time control over all reaction parameters. researchgate.net |

Minimization of By-product Formation and Waste Streams

A major goal of industrial chemical synthesis is the minimization of waste, which is both environmentally responsible and economically advantageous. The synthesis of this compound from 3-fluoro-2-methylbenzoic acid and thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products. chemguide.co.uk

Strategies for minimizing waste include:

Stoichiometric Control: Continuous flow reactors allow for the precise addition of reactants, minimizing the need for excess chlorinating agent which must be removed and disposed of later. researchgate.net

By-product Scrubbing: The gaseous by-products (HCl and SO₂) can be channeled through a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize them before venting.

By implementing these advanced process control and waste management strategies, the industrial production of this compound can be made significantly cleaner and more sustainable.

| By-product / Waste | Source | Minimization or Treatment Strategy |

|---|---|---|

| Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl) | Reaction of carboxylic acid with thionyl chloride. chemguide.co.uk | Neutralization via gas scrubbing with a basic solution. |

| Excess Chlorinating Agent | Use of excess reagent in batch processes to ensure full conversion. | - Precise stoichiometric control in continuous flow systems. researchgate.net |

| Unreacted 3-Fluoro-2-methylbenzoic acid | Incomplete reaction. | - Process optimization (temperature, time) to drive to completion.

|

| Catalyst Residues (e.g., DMF, FeCl₃) | Addition of catalyst to promote the reaction. | Adsorption onto activated carbon followed by filtration and recovery. google.com |